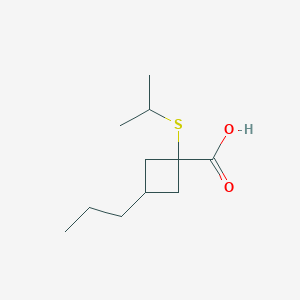1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC18246256
Molecular Formula: C11H20O2S
Molecular Weight: 216.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H20O2S |
|---|---|
| Molecular Weight | 216.34 g/mol |
| IUPAC Name | 1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H20O2S/c1-4-5-9-6-11(7-9,10(12)13)14-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |
| Standard InChI Key | LFGGBHZKTSHWLI-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CC(C1)(C(=O)O)SC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its angle strain and conformational rigidity. At position 1 of the ring, a carboxylic acid group (-COOH) and an isopropylthio (-S-iPr) substituent are bonded to the same carbon atom, while a propyl chain (-CH₂CH₂CH₃) occupies position 3. This arrangement creates a sterically crowded environment, influencing reactivity and physical properties.
The canonical SMILES notation, CCCC1CC(C1)(C(=O)O)SC(C)C, encodes the connectivity of atoms, highlighting the branched isopropylthio group (SC(C)C) and the linear propyl chain (CCCC). The InChIKey, LFGGBHZKTSHWLI-UHFFFAOYSA-N, serves as a unique identifier in chemical databases, enabling precise tracking of research involving this compound.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₂S |
| Molecular Weight | 216.34 g/mol |
| IUPAC Name | 1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
| XLogP3-AA (Predicted) | ~3.2 (estimated via analogs) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 2 (carboxylic acid C=O, S) |
Synthesis and Reaction Pathways
Nucleophilic Substitution Strategies
The primary synthesis route involves nucleophilic substitution on a pre-functionalized cyclobutane precursor. A common approach reacts a cyclobutane derivative bearing a leaving group (e.g., bromide or tosylate) at position 1 with isopropylthiol (HS-iPr) in the presence of a base such as potassium carbonate. The base deprotonates the thiol, enhancing its nucleophilicity and facilitating displacement of the leaving group.
For example:
where X = Br, OTs, etc.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Key signals include:
-
δ 1.0–1.4 ppm: Methyl protons from isopropyl and propyl groups.
-
δ 2.5–3.0 ppm: Methine proton adjacent to the sulfur atom.
-
δ 11–12 ppm: Carboxylic acid proton (broad singlet).
-
-
¹³C NMR:
-
δ 180 ppm: Carboxylic acid carbonyl carbon.
-
δ 35–45 ppm: Cyclobutane ring carbons.
-
δ 22–25 ppm: Methyl carbons of isopropyl group.
-
Mass Spectrometry
The ESI-MS spectrum exhibits a molecular ion peak at m/z 216.34 ([M]⁺), with fragmentation patterns revealing loss of CO₂ (m/z 172) and cleavage of the isopropylthio group (m/z 133).
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Cyclobutane Derivatives
Future Research Priorities
-
Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral drug discovery.
-
Structure-Activity Relationships (SAR): Systematically modify substituents to optimize bioactivity.
-
Computational Modeling: Use DFT calculations to predict reactivity and supramolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume